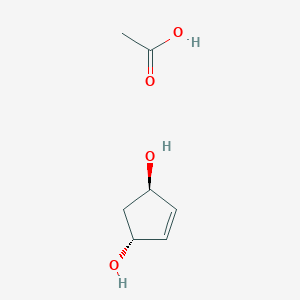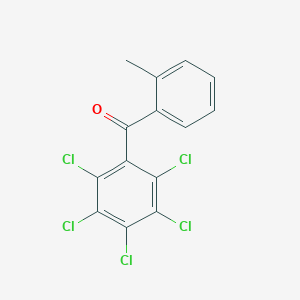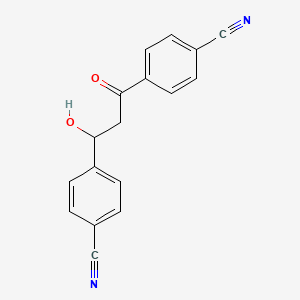
Benzonitrile, 4,4'-(1-hydroxy-3-oxo-1,3-propanediyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 4,4’-(1-hydroxy-3-oxo-1,3-propanediyl)bis- is a chemical compound with the molecular formula C_16H_10N_2O_3 It is known for its unique structure, which includes two benzonitrile groups connected by a 1-hydroxy-3-oxo-1,3-propanediyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4,4’-(1-hydroxy-3-oxo-1,3-propanediyl)bis- typically involves the reaction of benzonitrile with a suitable reagent that introduces the 1-hydroxy-3-oxo-1,3-propanediyl linker. One common method involves the use of a Friedel-Crafts acylation reaction, where benzonitrile reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl_3). The reaction conditions usually require an inert atmosphere and a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of Benzonitrile, 4,4’-(1-hydroxy-3-oxo-1,3-propanediyl)bis- may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzonitrile, 4,4’-(1-hydroxy-3-oxo-1,3-propanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH_4) can convert the nitrile groups to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrile groups, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO_4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH_4) in anhydrous ether.
Substitution: Ammonia (NH_3) or primary amines in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Amides or other substituted derivatives.
Aplicaciones Científicas De Investigación
Benzonitrile, 4,4’-(1-hydroxy-3-oxo-1,3-propanediyl)bis- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzonitrile, 4,4’-(1-hydroxy-3-oxo-1,3-propanediyl)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitrile groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The hydroxy and oxo groups in the linker region may also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile, 4-hydroxy-: Similar structure but lacks the 1-hydroxy-3-oxo-1,3-propanediyl linker.
Benzonitrile, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-: Contains tert-butyl groups, which provide different steric and electronic properties.
4-Hydroxy-3-methoxybenzonitrile: Contains a methoxy group, which influences its reactivity and solubility.
Uniqueness
Benzonitrile, 4,4’-(1-hydroxy-3-oxo-1,3-propanediyl)bis- is unique due to its specific linker structure, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
58949-72-7 |
|---|---|
Fórmula molecular |
C17H12N2O2 |
Peso molecular |
276.29 g/mol |
Nombre IUPAC |
4-[3-(4-cyanophenyl)-1-hydroxy-3-oxopropyl]benzonitrile |
InChI |
InChI=1S/C17H12N2O2/c18-10-12-1-5-14(6-2-12)16(20)9-17(21)15-7-3-13(11-19)4-8-15/h1-8,16,20H,9H2 |
Clave InChI |
CSGBGYJVJGIMTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)C(CC(=O)C2=CC=C(C=C2)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


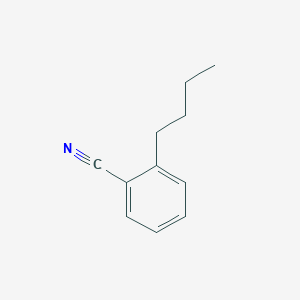
![2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate](/img/structure/B14615034.png)

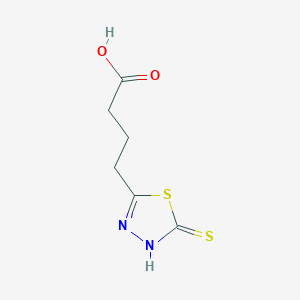
![1-Bromo-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane](/img/structure/B14615065.png)
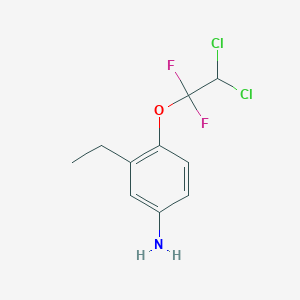
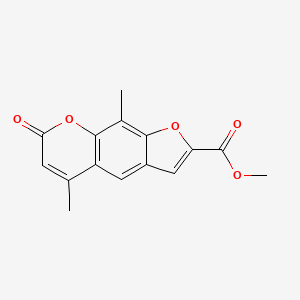
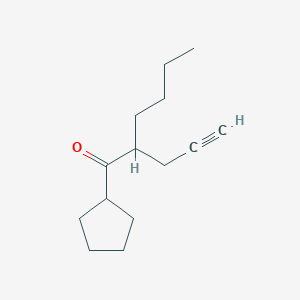
![Propane, 1,1',1''-[methylidynetris(thio)]tris-](/img/structure/B14615089.png)


![Diethyl [chloro(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14615098.png)
